(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione
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Overview
Description
The compound (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione is a unique chemical entity that combines the properties of an amino acid derivative and a naphthoquinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione involves multiple steps, typically starting with the preparation of the amino acid derivative and the naphthoquinone derivative separately. The amino acid derivative can be synthesized through standard peptide synthesis techniques, while the naphthoquinone derivative can be prepared through oxidation reactions involving naphthalene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers for the amino acid component and large-scale oxidation reactors for the naphthoquinone component.
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The naphthoquinone moiety can undergo further oxidation to form more complex quinone structures.
Reduction: The naphthoquinone moiety can be reduced to form hydroquinone derivatives.
Substitution: The amino acid moiety can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of more complex quinone structures.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study enzyme mechanisms, particularly those involving amino acid metabolism and quinone reduction. Its dual functionality allows it to interact with a wide range of biological targets.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. The naphthoquinone moiety is known for its anticancer properties, while the amino acid moiety can enhance its bioavailability and specificity.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione involves its interaction with various molecular targets. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species that can induce cell death in cancer cells. The amino acid moiety can interact with enzymes involved in amino acid metabolism, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid: An amino acid derivative with similar biological activity.
2-methylnaphthalene-1,4-dione: A naphthoquinone derivative with similar redox properties.
Uniqueness
The uniqueness of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione lies in its dual functionality, combining the properties of both an amino acid and a naphthoquinone. This allows it to interact with a wider range of molecular targets and exhibit a broader spectrum of biological activities compared to its individual components.
Properties
CAS No. |
651031-69-5 |
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Molecular Formula |
C17H17N3O4 |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O2.C6H9N3O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;7-5(6(10)11)1-4-2-8-3-9-4/h2-6H,1H3;2-3,5H,1,7H2,(H,8,9)(H,10,11)/t;5-/m.0/s1 |
InChI Key |
UYSCVQGMKSQSOA-ZSCHJXSPSA-N |
Isomeric SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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